Cas no 2580092-09-5 (rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo3,4-cpyridine-7a-carboxylate)

rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo3,4-cpyridine-7a-carboxylate structure
2580092-09-5 structure
商品名:rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo3,4-cpyridine-7a-carboxylate
CAS番号:2580092-09-5
MF:C11H20N2O2
メガワット:212.288702964783
CID:5656403
PubChem ID:165892373

rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo3,4-cpyridine-7a-carboxylate 化学的及び物理的性質

名前と識別子

    • rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
    • EN300-27725624
    • 2580092-09-5
    • 7aH-Pyrrolo[3,4-c]pyridine-7a-carboxylic acid, octahydro-5-methyl-, ethyl ester, (3aS,7aS)-
    • rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo3,4-cpyridine-7a-carboxylate
    • インチ: 1S/C11H20N2O2/c1-3-15-10(14)11-4-5-13(2)7-9(11)6-12-8-11/h9,12H,3-8H2,1-2H3/t9-,11+/m0/s1
    • InChIKey: UBFWNAWCYXPGKH-GXSJLCMTSA-N
    • ほほえんだ: C1N(C)CC[C@@]2(C(OCC)=O)CNC[C@@]12[H]

計算された属性

  • せいみつぶんしりょう: 212.152477885g/mol
  • どういたいしつりょう: 212.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

  • 密度みつど: 1.079±0.06 g/cm3(Predicted)
  • ふってん: 278.2±40.0 °C(Predicted)
  • 酸性度係数(pKa): 9.79±0.40(Predicted)

rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo3,4-cpyridine-7a-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27725624-0.05g
rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
2580092-09-5 95.0%
0.05g
$780.0 2025-03-20
Enamine
EN300-27725624-0.5g
rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
2580092-09-5 95.0%
0.5g
$891.0 2025-03-20
Enamine
EN300-27725624-1g
rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
2580092-09-5
1g
$928.0 2023-09-10
Enamine
EN300-27725624-10.0g
rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
2580092-09-5 95.0%
10.0g
$3992.0 2025-03-20
Enamine
EN300-27725624-2.5g
rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
2580092-09-5 95.0%
2.5g
$1819.0 2025-03-20
Enamine
EN300-27725624-1.0g
rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
2580092-09-5 95.0%
1.0g
$928.0 2025-03-20
Enamine
EN300-27725624-0.1g
rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
2580092-09-5 95.0%
0.1g
$817.0 2025-03-20
Enamine
EN300-27725624-5.0g
rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
2580092-09-5 95.0%
5.0g
$2692.0 2025-03-20
Enamine
EN300-27725624-0.25g
rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
2580092-09-5 95.0%
0.25g
$855.0 2025-03-20
Enamine
EN300-27725624-5g
rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
2580092-09-5
5g
$2692.0 2023-09-10

rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo3,4-cpyridine-7a-carboxylate 関連文献

rac-ethyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo3,4-cpyridine-7a-carboxylateに関する追加情報

Introduction to Rac-Ethyl (3aR,7aR)-5-Methyl-Octahydro-1H-Pyrrolo[3,4-c]Pyridine-7a-Carboxylate (CAS No. 2580092-09-5)

Rac-Ethyl (3aR,7aR)-5-Methyl-Octahydro-1H-Pyrrolo[3,4-c]Pyridine-7a-Carboxylate, a compound with the chemical identifier CAS No. 2580092-09-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic molecules, specifically pyrrolopyridines, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The structural framework of Rac-Ethyl (3aR,7aR)-5-Methyl-Octahydro-1H-Pyrrolo[3,4-c]Pyridine-7a-Carboxylate is characterized by its complex and intricate configuration. The presence of multiple stereocenters, including the (3aR,7aR) configuration, underscores the compound's stereochemical complexity and its potential for enantioselective interactions with biological targets. This stereochemistry is crucial for determining the compound's pharmacological properties and its interaction with enzymes and receptors in biological systems.

In recent years, there has been a growing interest in pyrrolopyridine derivatives due to their demonstrated efficacy in various pharmacological contexts. These compounds have shown promise as scaffolds for the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The specific modification of the pyrrolopyridine core, such as the introduction of a methyl group at the 5-position and an ethyl ester at the 7a-position, contributes to the unique pharmacological profile of this compound.

One of the most compelling aspects of Rac-Ethyl (3aR,7aR)-5-Methyl-Octahydro-1H-Pyrrolo[3,4-c]Pyridine-7a-Carboxylate is its potential as a lead compound for drug discovery. The compound's ability to interact with biological targets in a selective manner makes it an attractive candidate for further development. Researchers have been exploring its interactions with various enzymes and receptors, particularly those involved in signal transduction pathways that are relevant to human health and disease.

Recent studies have highlighted the importance of pyrrolopyridine derivatives in modulating neurological functions. For instance, some derivatives have shown neuroprotective properties by inhibiting enzymes that contribute to neurodegenerative processes. The stereochemistry of Rac-Ethyl (3aR,7aR)-5-Methyl-Octahydro-1H-Pyrrolo[3,4-c]Pyridine-7a-Carboxylate may play a critical role in determining its efficacy in these contexts. The (3aR,7aR) configuration could influence how the compound binds to its target proteins and modulates their activity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies have been employed to ensure high yields and purity. Techniques such as chiral resolution and asymmetric synthesis are essential for obtaining the desired stereoisomer with high enantiomeric purity. These synthetic approaches not only highlight the complexity of working with such molecules but also demonstrate the advancements in synthetic chemistry that enable the production of complex pharmaceutical intermediates.

The pharmacological evaluation of Rac-Ethyl (3aR,7aR)-5-Methyl-Octahydro-1H-Pyrrolo[3,4-c]Pyridine-7a-Carboxylate has revealed several promising properties. In vitro studies have indicated that this compound exhibits moderate affinity for certain enzymes and receptors, suggesting potential therapeutic applications. For example, it has shown inhibitory activity against enzymes involved in inflammation and pain pathways. These findings are particularly intriguing given the high unmet medical needs in these areas.

The compound's interaction with biological targets is further influenced by its solubility profile and metabolic stability. These properties are critical for determining its bioavailability and duration of action in vivo. Researchers have been optimizing these parameters through structural modifications to enhance drug-like properties such as solubility and metabolic stability. The ethyl ester moiety at the 7a-position may play a role in modulating these properties by affecting solubility and metabolic clearance rates.

In conclusion, Rac-Ethyl (3aR,7aR)-5-Methyl-Octahydro-1H-Pyrrolo[3,4-c]Pyridine-7a-Carboxylate represents a significant advancement in pharmaceutical chemistry with its complex stereochemistry and promising pharmacological properties. The compound's potential as a lead structure for drug discovery is underscored by its interactions with biological targets relevant to neurological disorders and other diseases. Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacokinetic properties for clinical applications.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd